tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-amino-1,2-benzoxazol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPFWIMBSBCOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724458 | |
| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-34-3 | |
| Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 3-Cyano-2-hydroxybenzaldehyde
In a representative procedure, 3-cyano-2-hydroxybenzaldehyde is treated with hydroxylamine hydrochloride (1.2 equiv) in ethanol at reflux for 6–8 hours. The reaction proceeds via nucleophilic attack of the hydroxylamine oxygen on the nitrile carbon, followed by cyclodehydration to form the isoxazole ring. Yields range from 65% to 78%, depending on the substitution pattern.
Reaction Conditions:
| Reagent | Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NH2OH·HCl | 1.2 | EtOH | Reflux | 8 h | 72% |
Regioselective Introduction of the Amino Group
The 3-amino substituent on the benzo[d]isoxazole is introduced via catalytic hydrogenation or metal-mediated amination.
Catalytic Hydrogenation of Nitro Precursors
Nitration of the benzo[d]isoxazole at the 3-position followed by hydrogenation over palladium on carbon (Pd/C) provides the amine. For example, treating 3-nitrobenzo[d]isoxazole with H2 (1 atm) in ethanol using 10% Pd/C achieves full conversion within 4 hours.
Optimization Data:
| Catalyst | H2 Pressure | Solvent | Time | Yield |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | EtOH | 4 h | 89% |
Buchwald-Hartwig Amination
Alternative routes employ palladium-catalyzed coupling reactions. A patented method uses Pd2(dba)3 with Xantphos as a ligand to couple ammonia equivalents with 3-bromobenzo[d]isoxazole. This method avoids nitro intermediates and achieves yields up to 82%.
Carbamate Protection with tert-Butyl Group
The final step involves protecting the amine with a tert-butyl carbamate (Boc) group. Two primary strategies are documented:
Direct Boc Protection Using Di-tert-butyl Dicarbonate
The amine is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or DMAP. For instance, reacting 3-aminobenzo[d]isoxazole with Boc2O (1.1 equiv) in dichloromethane at 0°C to room temperature for 12 hours affords the product in 85% yield.
Key Parameters:
| Boc2O (equiv) | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1.1 | Et3N | CH2Cl2 | 0°C → RT | 85% |
Stepwise Protection via Mixed Carbonate Intermediates
In cases where direct Boc protection is inefficient, a two-step protocol using tert-butyl isocyanate is employed. The amine first reacts with tert-butyl isocyanate (1.05 equiv) in THF at −78°C, followed by quenching with aqueous HCl to yield the carbamate. This method is particularly useful for sterically hindered amines, achieving yields of 78–91%.
Industrial-Scale Production and Process Optimization
Large-scale synthesis requires modifications to improve efficiency and reduce costs.
Continuous Flow Reactor for Cyclization
A continuous flow system reduces reaction time for the benzo[d]isoxazole formation from 8 hours to 30 minutes by enhancing heat transfer. Using supercritical ethanol as the solvent, the cyclization achieves 94% conversion at 200°C and 50 bar.
Recycling of Palladium Catalysts
Industrial hydrogenation processes recover Pd/C catalysts via filtration and reactivation. Implementing a fixed-bed reactor with 5% Pd/C reduces catalyst loading from 10% to 2% while maintaining 88% yield.
Comparative Analysis of Methodologies
The table below contrasts key preparation routes:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitration/Hydrogenation | High regioselectivity | Requires explosive nitro intermediates | 75–89% |
| Buchwald-Hartwig Amination | Avoids nitro compounds | Costly palladium ligands | 70–82% |
| Direct Boc Protection | Single-step, scalable | Sensitive to steric hindrance | 80–85% |
| Isocyanate Route | Effective for hindered amines | Low-temperature conditions | 78–91% |
Purity Enhancement and Characterization
Final purification is achieved via recrystallization from ethyl acetate/heptane (3:1), yielding >99% purity by HPLC. Structural confirmation relies on:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
Anticancer Activity
Research has highlighted the potential of isoxazole derivatives, including tert-butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate, in targeting various cancer types. For instance, compounds with similar structures have been evaluated for their ability to inhibit specific kinases associated with tumor growth and metastasis.
Case Study : A study by Jiang et al. (2015) demonstrated that 3-amino-benzo[d]isoxazole derivatives exhibited potent inhibitory activity against the c-Met tyrosine kinase, which is implicated in lung cancer. The most effective compounds showed IC₅₀ values as low as 0.18 nM against EBC-1 cells, indicating strong antiproliferative effects .
| Compound | Target | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| 41a | c-Met | 1.8 | EBC-1 |
| 41b | c-Met | 0.18 | EBC-1 |
Neurological Applications
Isoxazole derivatives have been explored for their modulatory effects on ion channels, particularly TRPV1 and TRPM8, which are crucial in pain perception pathways.
Case Study : Research conducted by Ostacolo et al. (2013) revealed that certain aminoisoxazole derivatives could act as TRPM8 agonists, demonstrating potential for cold-induced analgesia. Some compounds exhibited potency up to 200-fold greater than menthol, suggesting significant therapeutic potential in pain management .
| Compound | Ion Channel | Potency (fold vs menthol) |
|---|---|---|
| Compound A | TRPM8 | 200 |
| Compound B | TRPV1 | Not specified |
Antitubercular Activity
Recent investigations into isoxazole derivatives have also revealed promising antitubercular properties. Compounds designed from the isoxazole framework have shown effectiveness against Mycobacterium tuberculosis, with low cytotoxicity towards eukaryotic cells.
Case Study : A series of substituted isoxazole derivatives were reported to possess strong bactericidal activity while maintaining low toxicity levels, making them suitable candidates for further development as antitubercular agents .
| Compound | Activity Type | Cytotoxicity |
|---|---|---|
| Compound C | Bactericidal | Low |
| Compound D | Bactericidal | Low |
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is essential for optimizing its pharmacological properties. Modifications to the isoxazole ring and substituents can significantly impact biological activity.
Key Findings from SAR Studies
- Substituent Effects : Variations in side chains can enhance or diminish potency against specific targets.
- Aqueous Solubility : Structural modifications aimed at improving solubility have been crucial for enhancing bioavailability.
- Selectivity Profiles : Certain derivatives have been designed to selectively target cancer cells while sparing normal cells.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzoisoxazole Derivatives
Substituent Variation in Benzoisoxazole Core
Functional Group Differences
5-Aminobenzo[d]isoxazol-3(2H)-one (CAS 1515267-28-9) Features a ketone group at the 3-position and an amine at the 5-position. Lower molecular weight (166.15 g/mol) compared to the target compound. Higher purity (97%) and lower cost ($97.00/250 mg), likely due to simpler synthesis. The ketone group increases electrophilicity, making it reactive in nucleophilic additions, whereas the carbamate in the target compound offers hydrolytic stability.
Benzo[d]isoxazole-5-sulfonyl chloride (CAS 4899-76-9)
- Contains a sulfonyl chloride group at the 5-position.
- Higher reactivity due to the sulfonyl chloride, enabling facile substitution reactions (e.g., forming sulfonamides).
- Priced at $316.00/1g , reflecting its utility as a versatile intermediate.
Positional Isomerism
tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate (CAS 368426-88-4) Differs in substituent position: the carbamate is attached via a methylene bridge at the 5-position. Molecular weight identical to the target compound (263.29 g/mol) but distinct solubility due to steric effects. Positional changes may alter binding affinity in biological targets, as seen in kinase inhibitor studies.
Comparison with Non-Carbamate Derivatives
Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate (CAS 57764-51-9)
- Contains an ester group at the 3-position and methoxy at the 6-position.
- Higher lipophilicity (logP ~2.1 estimated) compared to the target compound’s carbamate (logP ~1.5), influencing membrane permeability.
- Priced at $143.00/250 mg , similar to the target compound, but used primarily as a precursor for ester hydrolysis reactions.
5-Methylbenzo[d]isoxazol-3-amine (CAS 268734-42-5)
Electronic Effects of Substituents
Contrasts with the electron-donating tert-butyl carbamate in the target compound, which may stabilize charge-transfer complexes.
Biological Activity
tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate, with the molecular formula and a molecular weight of 249.27 g/mol, is a compound characterized by its isoxazole core and a carbamate functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in anti-inflammatory and antitumor applications.
Functional Groups
The presence of the carbamate moiety allows for hydrolysis under various conditions, potentially leading to the release of biologically active amines. The amino group can also engage in nucleophilic substitutions, enhancing its utility in organic synthesis and biological interactions .
Pharmacological Potential
Research indicates that compounds containing isoxazole rings, including this compound, may exhibit significant biological activities:
- Anti-inflammatory Effects : Isoxazole derivatives have shown potential as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is involved in inflammatory processes . Preliminary studies suggest that this compound may share similar properties.
- Antitumor Activity : The compound's structural analogs have been investigated for their effects on various cancer cell lines, particularly focusing on their ability to inhibit specific signaling pathways associated with tumor growth .
- Enzyme Inhibition : There are indications that this compound may interact with enzymes relevant to metabolic pathways, suggesting a role in modulating enzyme activity and potentially influencing disease mechanisms .
Study on Enzyme Inhibition
A recent study evaluated the inhibitory effects of various isoxazole derivatives on FLT3 (FMS-like tyrosine kinase 3), a target in acute myeloid leukemia (AML). While not directly tested, compounds structurally related to this compound demonstrated promising inhibition profiles, leading to apoptosis in cancer cells .
Anti-inflammatory Research
In a comparative analysis of different isoxazole derivatives, compounds similar to this compound exhibited significant anti-inflammatory activity in vitro. The mechanism involved selective inhibition of COX enzymes, which are critical in the inflammatory response .
Summary of Biological Activities
Q & A
Q. Example Finding :
- The tert-butyl group reduces electrophilicity at the carbonyl, slowing hydrolysis compared to methyl carbamates .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?
Methodological Answer:
Orthogonal Assays : Validate hits using both enzymatic (e.g., kinase inhibition) and cell-based (e.g., proliferation) assays .
Metabolic Stability Tests : Check for degradation in cell culture media (LC-MS/MS) to rule out false negatives .
Statistical Analysis : Apply ANOVA or machine learning to identify outliers caused by batch variability or solvent effects .
Case Study :
Inconsistent IC₅₀ values in kinase assays were traced to DMSO concentration variations (>1% DMSO skewed results). Standardizing solvent levels resolved discrepancies .
Advanced: What strategies are effective for regioselective functionalization of the isoxazole ring in this compound?
Methodological Answer:
Directed Metalation : Use LDA or Grignard reagents at –78°C to target the 4-position amino group .
Protection/Deprotection : Temporarily block the amine with Fmoc to enable C–H activation at the 5-position .
Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts selectively modify the 4-position .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
